Spiro[1,2-benzisothiazole-3(2H),3'-pyrrolidine]-1'-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide
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Overview
Description
Spiro[1,2-benzisothiazole-3(2H),3’-pyrrolidine]-1’-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide is a complex organic compound characterized by a spiro-fused structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,2-benzisothiazole-3(2H),3’-pyrrolidine]-1’-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide typically involves multiple steps. One common method includes the reaction of benzisothiazole derivatives with pyrrolidine under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the formation of the spiro-fused structure. The reaction conditions, such as temperature, solvent, and pH, are meticulously controlled to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency and safety. The use of advanced technologies, such as continuous flow reactors, can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,2-benzisothiazole-3(2H),3’-pyrrolidine]-1’-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions are typically carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
Spiro[1,2-benzisothiazole-3(2H),3’-pyrrolidine]-1’-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.
Mechanism of Action
The mechanism of action of Spiro[1,2-benzisothiazole-3(2H),3’-pyrrolidine]-1’-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action can vary depending on the specific biological context, but often include modulation of signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
Indole derivatives: These compounds exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects.
Uniqueness
Spiro[1,2-benzisothiazole-3(2H),3’-pyrrolidine]-1’-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide is unique due to its spiro-fused structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
Spiro[1,2-benzisothiazole-3(2H),3'-pyrrolidine]-1'-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spiro structure that incorporates a benzisothiazole moiety and a pyrrolidine ring. Its molecular formula is C12H14N2O3S, and it is characterized by the following structural components:
- Benzisothiazole ring : Known for its pharmacological significance.
- Pyrrolidine ring : Often associated with various biological activities.
- Carboxylic acid derivative : Contributes to the compound's reactivity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Weight | 270.32 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
CAS Number | Not available |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of spiro compounds. For instance, derivatives of spiro[benzisothiazole] have shown significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of key enzymatic pathways.
Anticancer Activity
Research indicates that spiro compounds can exhibit cytotoxic effects on cancer cell lines. The compound's interaction with DNA and induction of apoptosis has been observed in several studies. For example:
- Case Study : A study published in Molecules reported that spiro compounds demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells, indicating a potential for targeted cancer therapies .
Neuroprotective Effects
Some spiro compounds have been investigated for their neuroprotective properties. They may exert effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Neuroprotective | Reduction of oxidative stress |
Synthesis and Characterization
The synthesis of spiro[benzisothiazole] derivatives typically involves multi-step reactions including cyclization and functional group modifications. Advanced techniques such as NMR spectroscopy and mass spectrometry are employed for characterization.
Mechanistic Studies
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of these compounds. Studies suggest that spiro compounds may interact with specific protein targets or pathways involved in disease processes.
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Investigating how different substituents affect biological activity.
- In Vivo Studies : Assessing efficacy and safety in animal models.
- Clinical Trials : Evaluating therapeutic potential in humans.
Properties
Molecular Formula |
C15H20N2O4S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
tert-butyl 1,1-dioxospiro[2H-1,2-benzothiazole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C15H20N2O4S/c1-14(2,3)21-13(18)17-9-8-15(10-17)11-6-4-5-7-12(11)22(19,20)16-15/h4-7,16H,8-10H2,1-3H3 |
InChI Key |
BBZQUIBHVXREGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=CC=CC=C3S(=O)(=O)N2 |
Origin of Product |
United States |
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